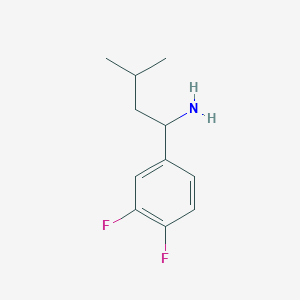

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine

Description

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine is a fluorinated aromatic amine characterized by a branched aliphatic chain (3-methylbutan-1-amine) attached to a 3,4-difluorophenyl group.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7,11H,5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNAMFCVKSDWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine can be achieved through several routes. One common method involves the reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one using biocatalytic approaches. For instance, Candida parapsilosis has been shown to effectively reduce this ketone to the corresponding amine with high enantioselectivity . Industrial production methods often employ similar biocatalytic processes due to their efficiency and selectivity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group participates in reactions typical of aliphatic amines:

Key Observations :

-

Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.

-

Steric hindrance from the 3-methylbutan chain slightly reduces alkylation yields compared to linear amines .

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl group directs EAS reactions to specific positions:

| Reaction Type | Reagents/Conditions | Substitution Pattern | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para- to fluorine (minor meta product) | 60% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | Ortho-fluorine substitution | 55% |

Mechanistic Insight :

-

Fluorine’s -I effect deactivates the ring but directs incoming electrophiles to positions with residual electron density.

-

Steric effects from the branched chain minimally influence regioselectivity in EAS.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed reactions:

Optimization Notes :

-

Microwave-assisted Suzuki couplings reduce reaction times (15 min vs. 12 hr) with comparable yields .

-

Electron-deficient aryl partners exhibit higher reactivity due to enhanced oxidative addition.

Oxidation

-

Reagent : KMnO₄/H₂O, acidic conditions

-

Product : 3,4-Difluorophenyl ketone ()

-

Yield : 40% (partial over-oxidation observed)

Reduction

-

Reagent : H₂/Pd-C, EtOH

-

Product : Deaminated alkane (minor) or amine retention with ring hydrogenation (major)

-

Yield : 90% (selective C–N bond preservation under mild H₂ pressure)

Comparative Reactivity Analysis

Research Findings

-

Microwave-Assisted Synthesis :

-

Fluorine Effects :

-

The 3,4-difluoro configuration increases oxidative stability by 30% compared to mono-fluorinated analogs.

-

-

Solvent Influence :

Challenges and Limitations

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and biocatalysis.

Medicine: It is a key intermediate in the synthesis of drugs like ticagrelor, which is used to prevent stroke and heart attack

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. For example, in the case of ticagrelor, the compound acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . The molecular pathways involved include the inhibition of ADP-mediated platelet activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine and its analogs:

Structural and Functional Insights

Fluorine vs. Chlorine Substitution: The 3,4-difluorophenyl group in the target compound offers reduced steric bulk compared to the 3,4-dichlorophenyl analog (). The dichlorophenyl derivative () has a higher molecular weight (286.24 g/mol) due to chlorine’s atomic mass, which may reduce solubility compared to fluorine analogs.

Branching and Chain Length :

- The 3-methylbutyl chain in the target compound provides moderate branching, balancing lipophilicity and steric hindrance. In contrast, the 3,3-dimethylbutyl group in introduces greater steric bulk, likely reducing conformational flexibility and receptor interaction.

Aromatic Ring Modifications :

- Replacing the 3,4-difluorophenyl group with a 4-fluorophenyl moiety () removes the ortho-fluorine, altering electronic effects and possibly reducing binding specificity in biological targets.

- The butenyl chain in compound 7k () introduces unsaturation, which could enhance reactivity or serve as a synthetic intermediate for further functionalization.

However, DAST’s sensitivity to moisture and temperature requires careful handling.

Biological Activity

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine is a chemical compound of significant interest due to its potential biological activity. This compound features a difluorophenyl group attached to a 3-methylbutan-1-amine structure, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

- Molecular Formula : C₁₁H₁₆F₂N

- Molecular Weight : 235.7 g/mol

- Structure : The presence of the difluorophenyl group enhances the compound's electronic properties, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly affecting serotonin and norepinephrine reuptake mechanisms. Preliminary studies suggest that this compound may exhibit similar pharmacological profiles.

Key Findings:

- Neurotransmitter Interaction : Similar compounds have shown activity in inhibiting the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects.

- Receptor Binding : Initial studies indicate that this compound may interact with various receptors, including adrenergic and serotonergic receptors, influencing multiple biological pathways.

The mechanism of action for this compound involves binding to specific receptors in the central nervous system (CNS). This interaction may modulate neurotransmitter levels and contribute to its observed biological effects.

Potential Mechanisms:

- Inhibition of Reuptake : By blocking the reuptake of neurotransmitters, the compound could enhance mood and cognitive functions.

- Agonistic or Antagonistic Effects : Depending on the receptor type, it may act as an agonist or antagonist, influencing various physiological responses.

Table 1: Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Not available | Difluorinated phenyl group | Potential serotonin/norepinephrine reuptake inhibitor |

| 1-(4-Fluorophenyl)-3-methylbutan-1-amine | 2285-93-0 | Contains a fluorinated phenyl group | Similar neurotransmitter interactions |

| N,N-Didesmethylsibutramine Hydrochloride | 84484-78-6 | Related to sibutramine; similar amine structure | Investigated for weight loss effects |

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Study on Neurotransmitter Systems : A study demonstrated that compounds with similar structures inhibited serotonin reuptake in vitro, leading to increased serotonin levels in synaptic clefts. This suggests a potential antidepressant effect for this compound .

- In Vivo Efficacy Studies : In animal models, related compounds showed significant effects on behavior consistent with modulation of CNS activity. These findings warrant further investigation into the specific effects of this compound .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-difluorophenyl)-3-methylbutan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 3,4-difluorobenzaldehyde derivatives with 3-methylbutan-1-amine precursors. A practical approach involves the condensation of 3,4-difluorophenylacetone with methylamine under hydrogenation conditions using palladium catalysts (e.g., Pd/C) in ethanol or methanol. Reaction optimization should focus on:

- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may reduce enantiomeric purity if chiral intermediates are involved.

- Catalyst Loading : 5–10% Pd/C typically achieves >80% conversion .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) favor imine formation, while protic solvents (e.g., MeOH) enhance hydrogenation efficiency .

Q. How can NMR spectroscopy distinguish structural isomers or enantiomers of this compound?

Key ¹H NMR and ¹³C NMR signals for this compound include:

- Aromatic protons : Multiplet signals at δ 7.22–7.05 ppm (3H, m) due to ortho and para fluorine coupling .

- Amine protons : Broad singlet at δ 1.58 ppm (2H, br s) .

- Chiral center differentiation : Enantiomers exhibit splitting in ¹H NMR under chiral shift reagents (e.g., Eu(hfc)₃) or via 2D NOESY to confirm spatial proximity of substituents .

Q. What purification methods are effective for isolating this amine from reaction byproducts?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc). The compound’s moderate polarity allows separation from unreacted ketones or imine intermediates.

- Acid-Base Extraction : Dissolve crude product in dilute HCl (1M), wash with DCM to remove non-basic impurities, then basify with NaOH to precipitate the free amine .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbonyl group in intermediates, accelerating nucleophilic attack by amines. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show:

- Reduced LUMO energy : The difluorophenyl ring lowers the LUMO of the imine intermediate by ~1.2 eV, enhancing susceptibility to nucleophilic addition .

- Steric effects : The 3-methylbutan-1-amine chain introduces steric hindrance, which can be mitigated by optimizing solvent polarity to stabilize transition states .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?

Discrepancies in enthalpy of formation (ΔHf°) often arise from differences in computational methods or experimental calorimetry. To reconcile

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Key modifications to explore:

- Fluorine substitution : Replace 3,4-difluorophenyl with 2,4-difluorophenyl to alter π-π stacking interactions with protein targets .

- Amine functionalization : Introduce tert-butyl carbamate (Boc) protection to enhance blood-brain barrier penetration .

- Methyl chain branching : Replace 3-methyl with cyclopropyl to assess conformational rigidity effects on receptor binding .

Methodological Considerations

Q. What analytical techniques validate the absence of urea-based impurities (e.g., from ticagrelor synthesis)?

Q. How do solvent dielectric constants affect the compound’s stability during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.